戊酰叠氮

描述

Pentanoyl azide is a derivative of pentanoic acid, also known as valeric acid . Pentanoic acid is a short-chain saturated fatty acid . It has an unpleasant odor, similar to that of old socks . It is found in the perennial flowering plant Valeriana officinalis, from which its English name, valeric acid, is derived . Pentanoic acid is primarily used to synthesize pentanoate esters . Volatile pentanoate esters have a pleasant smell and are used in perfumes and cosmetics . Pentanoate ethyl ester and pentanoate pentyl ester have a fruity smell and are used as food additives .

Synthesis Analysis

The synthesis of pentanoyl azide can be achieved through the reaction of pentanoic acid with sodium azide . This reaction is part of the broader class of reactions known as azide synthesis, which is a method for synthesizing primary amines . The reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .

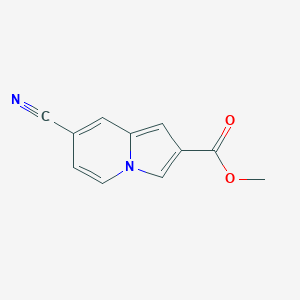

Molecular Structure Analysis

The molecular structure of pentanoyl azide is likely to be similar to that of other azides . Azides are linear species containing three nitrogen atoms . The azide anion is very similar in each form, being centrosymmetric with N–N distances of 1.18 Å .

Chemical Reactions Analysis

Pentanoyl azide can participate in a variety of chemical reactions due to the reactivity of the azide group . It can function as an electrophile, nucleophile, or radical acceptor . Its diverse reaction pathways provide opportunities to generate highly reactive intermediates with often unusual or unconventional reactivities .

Physical And Chemical Properties Analysis

The physical and chemical properties of pentanoyl azide would be expected to be similar to those of other azides . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

科学研究应用

糖缀合物研究中的合成

戊酰叠氮化物与其他酰基一起用于新型糖基吡喃糖苷叠氮化物的合成中。这些叠氮化物在创建糖缀合物以研究其生物制药特性(例如体外代谢稳定性、血浆稳定性和血浆蛋白结合)中至关重要。值得注意的是,戊酰酯与其他酰基相比表现出显着的稳定性,使其在这项研究领域中很有价值(Carroux 等人,2013)。

代谢寡糖工程

戊酰叠氮化物在代谢寡糖工程 (MOE) 中发挥作用,这是一种用于修饰细胞表面糖的技术。在该领域中,包括戊酰叠氮化物衍生物在内的叠氮官能团的使用至关重要。它们是通过“点击化学”将非天然单糖并入细胞糖萼的过程的一部分(Almaraz 等人,2012)。

光解和光谱研究

戊酰叠氮化物的衍生物,如戊酰氯,已使用氩气超音速膨胀和傅里叶变换微波光谱等方法进行了研究。这些研究旨在了解这些化合物在不同条件下的结构方面和行为,这在光谱学和光解等领域至关重要(Powoski & Cooke,2012)。

聚合物合成中的点击化学

在聚合物科学中,戊酰叠氮化物衍生物用于点击化学合成可生物降解的聚合物。这些聚合物具有各种医学应用,例如药物递送系统。使用戊酰叠氮化物相关化合物提高了这些聚合物的效率和可降解性(Yang 等人,2011)。

唾液酸的生化工程

在生化工程中,戊酰叠氮化物衍生物用于修饰唾液酸的 N-酰基侧链。这种修饰在生物系统中具有重要意义,包括细胞-细胞识别以及与病毒和毒素的相互作用。改变后的唾液酸被掺入细胞表面唾液糖缀合物中,影响其生物学功能(Keppler 等人,2001)。

作用机制

安全和危害

属性

IUPAC Name |

pentanoyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-5(9)7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGIOHTULBEAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711862 | |

| Record name | Pentanoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoyl azide | |

CAS RN |

62384-22-9 | |

| Record name | Pentanoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

![3-[3-(3-Aminophenoxy)propoxy]aniline](/img/structure/B3192377.png)